![molecular formula C24H22N6S B3139218 4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole CAS No. 477709-33-4](/img/structure/B3139218.png)
4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring, a pyrazole ring, a phenyl ring, and a pyrrole ring. These rings are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups could lead to interesting chemical properties and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of multiple functional groups provides multiple sites for reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Activity
- 1,2,4-triazoles, such as the one , have shown significant antimicrobial activities. For instance, various triazole derivatives have been synthesized and tested for their antimicrobial effectiveness, with many showing good or moderate activity. This suggests that the compound may also possess similar properties (Bayrak et al., 2009).
Catalyst- and Solvent-free Synthesis
- Studies have developed efficient approaches for regioselective synthesis of triazole derivatives under catalyst- and solvent-free conditions, highlighting the compound's potential in green chemistry applications (Moreno-Fuquen et al., 2019).
Antifungal Evaluations
- Certain triazole derivatives, including those structurally similar to the compound of interest, have been synthesized and evaluated for their antifungal properties, indicating the potential use of this compound in antifungal research (Prakash et al., 2011).
Antioxidative Activity
- Some triazole derivatives have been synthesized and screened for antioxidative activities, with findings suggesting that compounds like the one could exhibit significant antioxidant properties (Tumosienė et al., 2014).
Structural Modification and Biological Interaction
- The introduction of 1,2,4-triazole and pyrazole fragments into the structure of new substances, like the compound , is likely to influence the formation of specific biological activities, potentially interacting with various biological targets (Fedotov et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6S/c1-18-10-12-19(13-11-18)17-31-24-27-26-22(28(24)2)21-16-25-30(20-8-4-3-5-9-20)23(21)29-14-6-7-15-29/h3-16H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUYPUFFIMCIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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